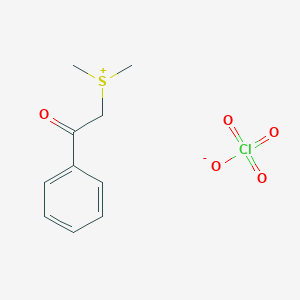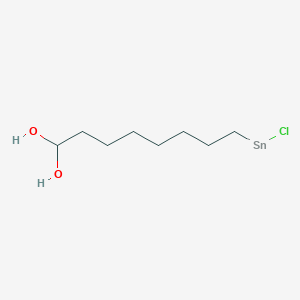
1H-Indene-1,3(2H)-dione, 2,2-diethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- is a chemical compound with a unique structure that includes an indene backbone and two ethoxy groups
Métodos De Preparación
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- can be achieved through several synthetic routes. One common method involves the reaction of indene derivatives with ethoxy reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Análisis De Reacciones Químicas
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- can be compared with other similar compounds, such as:
- 1H-Indene, 1,3-dimethyl-
- 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- lies in its specific functional groups and the resulting chemical properties and applications.
Propiedades
Número CAS |
20847-51-2 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2,2-diethoxyindene-1,3-dione |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(17-4-2)11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3 |
Clave InChI |
ZLCGIPHRDDDYKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C(=O)C2=CC=CC=C2C1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



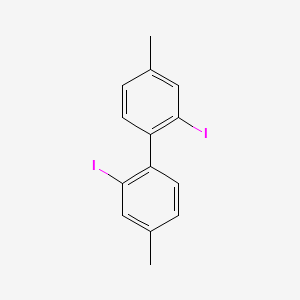
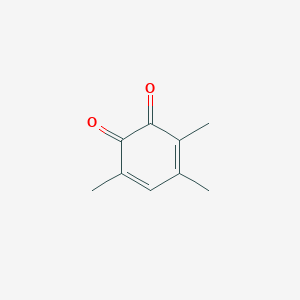

![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
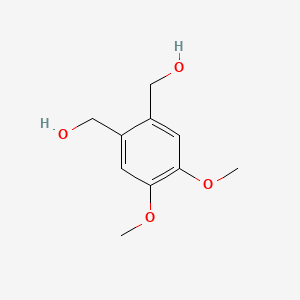
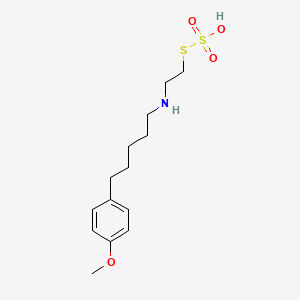
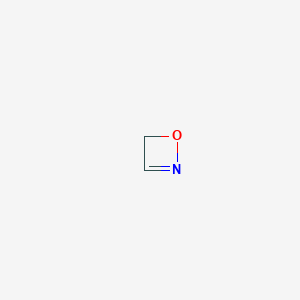
![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
